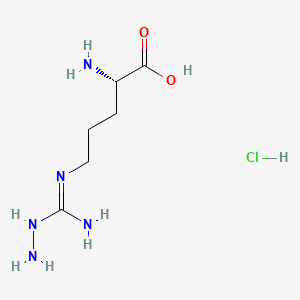
NG-氨基-L-精氨酸(盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NG-amino-L-arginine hydrochloride is a novel structural analog of L-arginineNitric oxide is a crucial cellular signaling molecule involved in various physiological processes, including vascular tone modulation, insulin secretion, and neural development .
科学研究应用
NG-氨基-L-精氨酸盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作研究一氧化氮合酶抑制机制以及一氧化氮在各种化学反应中的作用的工具。
生物学: 该化合物被用于研究一氧化氮在生物系统中的生理和病理作用。
医学: NG-氨基-L-精氨酸盐酸盐正在研究其在涉及一氧化氮发挥关键作用的疾病(如心血管疾病和神经退行性疾病)中的潜在治疗应用。
作用机制
NG-氨基-L-精氨酸盐酸盐通过抑制一氧化氮合酶发挥作用。它与酶的活性位点结合,阻止L-精氨酸转化为一氧化氮。这种抑制是通过酶内部血红素辅基的共价修饰介导的,导致其失活。 该化合物选择性地抑制不同亚型的一氧化氮合酶,包括神经型、诱导型和内皮型 .
类似化合物:
NG-甲基-L-精氨酸: 另一种一氧化氮合酶抑制剂,但与 NG-氨基-L-精氨酸盐酸盐相比效力较低。
二氨基胍: 通过类似机制抑制一氧化氮合酶,但具有不同的化学性质和生物活性。
独特性: NG-氨基-L-精氨酸盐酸盐因其抑制一氧化氮合酶的高效力和选择性而独一无二。 它比 NG-甲基-L-精氨酸有效 100 至 300 倍,使其成为研究和潜在治疗应用中宝贵的工具 .
生化分析
Biochemical Properties
NG-amino-L-Arginine (hydrochloride) interacts with nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . It inhibits these enzymes with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .
Cellular Effects
NG-amino-L-Arginine (hydrochloride) has significant effects on various types of cells and cellular processes. It potently and stereoselectively induces endothelium-dependent contraction . It also causes concentration-dependent, competitive, and stereoselective antagonism of acetylcholine-elicited relaxation and cyclic GMP accumulation .
Molecular Mechanism
The mechanism of action of NG-amino-L-Arginine (hydrochloride) involves its interaction with nitric oxide synthases (NOSs). It inactivates the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This inactivation is mediated by covalent alteration of the heme prosthetic group, leading to enzyme inactivation .
Temporal Effects in Laboratory Settings
It is known that NG-amino-L-Arginine (hydrochloride) potently and stereoselectively induces endothelium-dependent contraction .
Dosage Effects in Animal Models
In awake animal models of sepsis, treatment with NG-amino-L-Arginine (hydrochloride) showed higher systemic and pulmonary vascular resistance indices and decreased heart rates, cardiac indices, oxygen delivery indices, and oxygen consumption indices when compared with controls . NG-amino-L-Arginine (hydrochloride) also increased mortality rates after endotoxin challenge .
Metabolic Pathways
NG-amino-L-Arginine (hydrochloride) is involved in the nitric oxide synthesis pathway . It inhibits nitric oxide synthases (NOSs), which are involved in catalyzing the production of nitric oxide (NO) from L-arginine .
准备方法
合成路线和反应条件: NG-氨基-L-精氨酸盐酸盐的合成涉及L-精氨酸的修饰。该过程通常包括在L-精氨酸的胍基部分引入氨基。反应条件通常涉及使用特定的试剂和催化剂,以确保氨基的选择性添加。
工业生产方法: NG-氨基-L-精氨酸盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高收率和纯度进行了优化,通常涉及高级纯化技术,例如结晶和色谱法,以分离所需产物 .
化学反应分析
反应类型: NG-氨基-L-精氨酸盐酸盐经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以修饰分子中的官能团,改变其活性。
取代: NG-氨基-L-精氨酸盐酸盐中的氨基可以参与取代反应,其中它被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 各种亲核试剂可用于取代反应,具体取决于所需产物。
主要产物: 从这些反应中形成的主要产物包括 NG-氨基-L-精氨酸盐酸盐的各种衍生物,每种衍生物都具有不同的化学性质和生物活性 .
相似化合物的比较
NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.
Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.
Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMJVSXFJRHGQ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
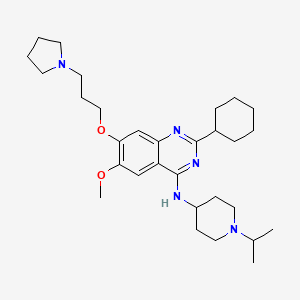
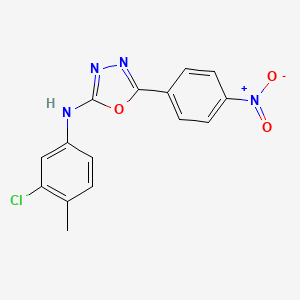
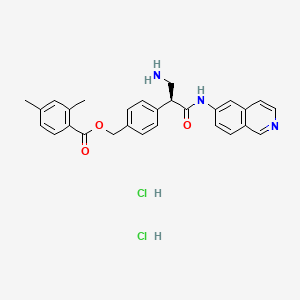
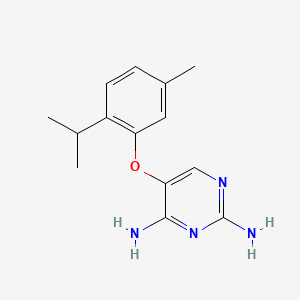
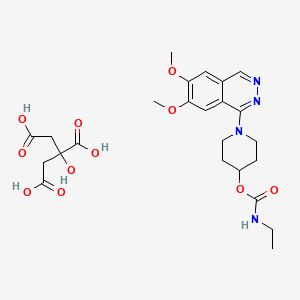

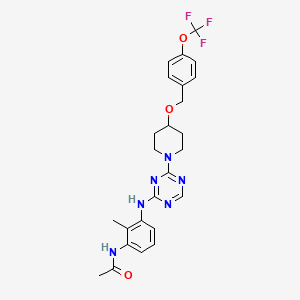

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)
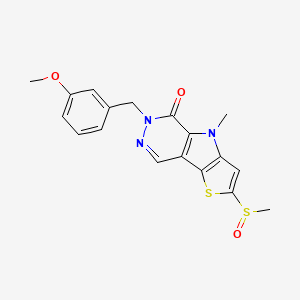
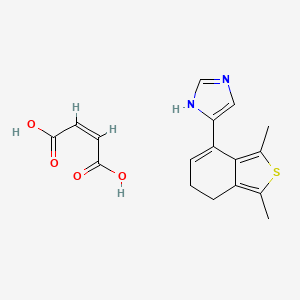
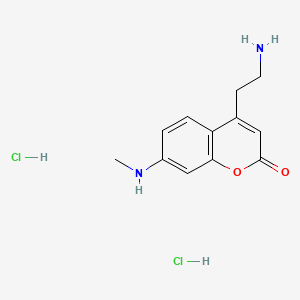
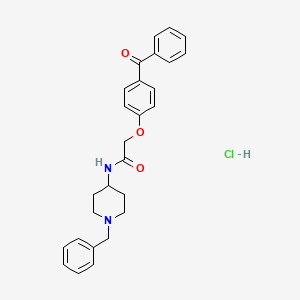
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)
